3-Methoxyphenylglyoxal
Overview
Description
Synthesis Analysis
The synthesis of 3-Methoxyphenylglyoxal and related compounds involves complex chemical reactions, including the use of methoxyphenyl derivatives as precursors. For example, the synthesis of 1-(4-methoxyphenyl)-3-phenoxy-4-methylthio-4- methoxyimino-2-azetidinones involves methoxyphenyl compounds as critical starting materials, showcasing the intricate steps required to produce specific structures with methoxyphenyl components (Gluziński et al., 1991). These processes often rely on detailed reaction conditions to achieve the desired molecular configurations.
Molecular Structure Analysis
The molecular structure of methoxyphenyl derivatives, including 3-Methoxyphenylglyoxal, is characterized by the presence of methoxy groups attached to the phenyl ring, influencing the compound's physical and chemical behaviors. X-ray diffraction techniques have been used to investigate the structures of similar compounds, providing insights into their crystalline forms and geometrical parameters (Elmali et al., 1999). These analyses are crucial for understanding the compound's reactivity and potential applications.
Scientific Research Applications
Cerebrospinal Fluid and Plasma Analysis
Research shows a strong correlation between the concentrations of 3-methoxy-4-hydroxyphenylglycol (a related compound to 3-Methoxyphenylglyoxal) in plasma and cerebrospinal fluid, providing insights into neurochemical processes in conditions like adrenal medulla tumors (Kopin et al., 1983).
Antileukemic Activity
Studies have identified antileukemic activity in compounds related to 3-Methoxyphenylglyoxal, such as phenylglyoxal and methoxy-methylglyoxal, suggesting potential applications in cancer therapy (French & Freedlander, 1958).
Mental Health Research
Investigations into 3-Methoxyphenylglyoxal derivatives have contributed to understanding mental health conditions. For instance, variations in its metabolite, 3-Methoxy-4-hydroxyphenylglycol, correlate with bipolar and unipolar depression, offering a biochemical perspective on these disorders (Beckmann & Goodwin, 1980).
Analytical Chemistry Applications
Derivatives of 3-Methoxyphenylglyoxal are useful in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) for detecting and quantifying reactive carbonyl compounds in biological and environmental samples (Fritzsche et al., 2018).
Hypertension Studies
Studies of 3-Methoxy-4-hydroxyphenylglycol in hypertension suggest the involvement of central catecholamines in clinical hypertension, demonstrating the compound's relevance in cardiovascular research (Saran et al., 1978).
Stroke Research
Elevated levels of 3-Methoxy-4-hydroxyphenylglycol in plasma and cerebrospinal fluid have been observed in acute stroke patients, indicating enhanced activity of central noradrenergic neurons at stroke onset. This may have implications for understanding the pathophysiology of stroke (Kanda et al., 1991).
Diagnostic and Therapeutic Research
The study of 3-Methoxyphenylglyoxal derivatives has implications for diagnostic and therapeutic approaches in various diseases, such as the development of multi-target anti-diabetic agents, potentially offering new avenues for treatment (Mahnashi et al., 2023).
Safety And Hazards
properties
IUPAC Name |
2-(3-methoxyphenyl)-2-oxoacetaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHYQEYAJMDKQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70185853 | |
Record name | 3-Methoxyphenylglyoxal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70185853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxyphenylglyoxal | |
CAS RN |
32025-65-3 | |
Record name | 3-Methoxyphenylglyoxal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032025653 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methoxyphenylglyoxal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70185853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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